Product packaging for CAf1M protein(Cat. No.:CAS No. 141911-75-3)

CAf1M protein

Cat. No.: B1174542
CAS No.: 141911-75-3
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Description

Discovery and Historical Context of CAf1M Protein Research

The Fraction 1 (F1) antigen itself was recognized as a major component on the surface of Y. pestis relatively early in research into the bacterium's virulence factors. oup.com Its production is encoded by the caf1 gene. oup.com Subsequent research identified additional genes within the caf operon that are essential for the proper formation and surface localization of the F1 antigen. oup.com Among these was the caf1M gene, which was found to encode a protein responsible for the export of the F1 antigen subunit to the bacterial surface. oup.com Early studies involving the expression of the F1 antigen in Escherichia coli demonstrated that the presence of Caf1M was essential for F1 expression. nih.gov This indicated that Caf1M functioned as a chaperone, facilitating the post-translational folding and secretion of the F1 protein. nih.gov Homology between Caf1M and known chaperone proteins, such as PapD from Escherichia coli, further supported its role as a molecular chaperone in this process. nih.govoup.com

Overview of the Chaperone-Usher Pathway and this compound's Position within this System

Many virulence organelles in Gram-negative bacteria, including the F1 capsule of Y. pestis, are assembled via the periplasmic chaperone-usher (CU) pathway. slu.sebibliotekanauki.pl This pathway is a complex process involving the secretion of protein subunits across the inner membrane, their folding and stabilization in the periplasm, and their subsequent assembly and translocation through an outer membrane channel called an usher protein. slu.sebibliotekanauki.pl

The caf operon in Y. pestis encodes the components necessary for F1 antigen biogenesis: the Caf1 subunit, the Caf1M periplasmic chaperone, the Caf1A outer membrane usher, and the Caf1R transcriptional regulator. oup.commdpi.com Within this system, the this compound resides in the periplasm. oup.comasm.org Its primary function is to bind to the newly translocated Caf1 subunits, preventing their premature aggregation or degradation in the periplasmic space. asm.orgnih.gov Caf1M is a typical representative of a subfamily of periplasmic molecular chaperones involved in the assembly of relatively simple surface structures, such as the F1 capsule which consists solely of Caf1 protein. oup.comasm.org

The interaction between Caf1M and the Caf1 subunit is crucial. Caf1M is thought to stabilize the Caf1 subunit by complementing its incomplete β-structure through a mechanism involving the donation of a β-strand from the chaperone to the subunit. nih.gov This interaction allows the Caf1 subunit to fold correctly and be released from the inner membrane. nih.gov The Caf1M-Caf1 complex then interacts with the outer membrane usher protein, Caf1A, facilitating the polymerization and surface display of the Caf1 subunits to form the F1 capsule. oup.commdpi.comasm.org The Caf1M chaperone, after delivering its subunit to the usher, is released and can be recycled for further rounds of subunit capture. slu.se

Current Research Paradigms and Unaddressed Inquiries in this compound Investigations

Current research on this compound continues to explore its structural and functional details, particularly in the context of the chaperone-usher pathway. Studies have focused on understanding the specific interactions between Caf1M and the Caf1 subunit, as well as the subsequent interaction with the Caf1A usher. slu.seasm.org Molecular modeling and structural studies, including crystal structures of Caf1M and its complexes, have provided insights into the protein's architecture and how it binds to the Caf1 subunit. oup.comrcsb.orgpdbj.org These studies have revealed that subunit-free Caf1M can exist as a tetramer, and its subunit binding sequences are involved in this assembly. rcsb.org

Investigations into the structural features of Caf1M, such as the role of conserved cysteine residues and specific sequences like the FGL sequence, continue to shed light on the mechanisms of chaperone folding and subunit binding. asm.orgresearchgate.net Research has also explored the potential of the Caf1M/Caf1A system for the secretion and surface display of heterologous proteins in Escherichia coli, highlighting its potential applications in biotechnology. asm.orgnih.govmdpi.com

Despite significant progress, unaddressed inquiries remain. While the general mechanism of the chaperone-usher pathway is understood, the atomic-level details of certain steps, such as the precise mechanism of subunit release from the chaperone and translocation through the usher pore, are still areas of active investigation. slu.se The full implications of sequence polymorphisms observed in the caf1M gene in different Y. pestis strains on the function and efficiency of the Caf1M chaperone and F1 antigen production warrant further study. scienceopen.com Additionally, the potential for targeting the this compound or its interaction with Caf1 and Caf1A as a strategy for developing new anti-plague therapeutics is an area of ongoing interest.

Properties

CAS No.

141911-75-3

Molecular Formula

C10H16O6

Synonyms

CAf1M protein

Origin of Product

United States

Molecular Architecture and Gene Expression of Caf1m Protein

Genomic Organization and Transcriptional Regulation of the CAf1M Protein Gene

The gene encoding the this compound, caf1M, is part of a larger genetic locus known as the caf operon. This operon is located on the ~100 kilobase (kb) plasmid pFra, also referred to as pMT1, which is unique to Yersinia pestis. The caf operon is organized as a cluster of genes that are transcribed together. The core genes of this operon include caf1R, caf1M, caf1A, and caf1.

The caf1M gene, along with caf1A and caf1, is transcribed as a single polycistronic mRNA molecule. The promoter responsible for initiating the transcription of this polycistronic mRNA is located within the region upstream of caf1M.

A critical aspect of caf1M gene expression is its stringent transcriptional regulation, which is heavily influenced by environmental temperature. Transcription of the caf operon, and consequently the production of the polycistronic mRNA including caf1M, is substantially upregulated when Yersinia pestis transitions from the ambient temperature of the flea vector (typically <35°C or 25-28°C) to the mammalian host body temperature (37°C). This temperature-dependent induction is crucial for the bacterium to produce the F1 capsule upon entering the mammalian host, where it faces immediate immune challenges.

The transcriptional regulation of the caf operon is mediated by the product of the caf1R gene, an AraC-type transcription factor. Caf1R acts as a positive activator, essential for the temperature-dependent increase in caf operon transcript levels. Studies have shown a large, Caf1R-dependent increase in caf operon transcripts upon a temperature shift from 25°C to 35°C. The caf1R gene is located adjacent to the caf operon, often transcribed in the opposite orientation, suggesting a shared regulatory region.

Post-Transcriptional and Translational Control Mechanisms Governing this compound Production

While transcriptional regulation, primarily driven by temperature and Caf1R, is the major control point for caf operon expression, post-transcriptional and translational mechanisms may also contribute to the final levels of this compound. The polycistronic mRNA transcribed from the caf operon contains the coding sequences for Caf1M, Caf1A, and Caf1.

Although detailed mechanisms of post-transcriptional and translational control specifically for CAf1M are not as extensively documented as transcriptional regulation, general mechanisms in bacteria, such as mRNA stability and ribosome accessibility, can influence protein production. Some research suggests that translational and post-transcriptional regulation could be effective in Yersinia pestis. For instance, the RNA-binding protein Hfq has been implicated in influencing the translation or stability of target mRNAs in Yersinia pestis, and while its specific role in caf1M regulation requires further investigation, it represents a potential layer of control.

The effective synthesis of the F1 antigen in heterologous expression systems like Escherichia coli is mediated by the expression of the caf1M gene, indicating the importance of the chaperone for proper F1 production.

Expression Profiles and Subcellular Localization of this compound within Yersinia pestis

The expression of this compound within Yersinia pestis is tightly linked to the transcriptional regulation of the caf operon, showing high levels of production at mammalian host temperatures (37°C) and significantly lower levels at ambient temperatures (<35°C), such as those encountered in the flea vector. This differential expression ensures that the F1 capsule, and thus the necessary chaperone for its assembly, is produced when the bacterium is in the host environment where the antiphagocytic activity of the capsule is beneficial for survival.

Studies examining gene expression profiles in Yersinia pestis replicating inside macrophages have shown that the caf1AMR operon, which includes caf1M, is downregulated at various time points during intracellular replication compared to growth in tissue culture medium. This suggests that while the F1 capsule is important for evading initial phagocytosis, its expression might be modulated once the bacterium is inside the macrophage.

The this compound is a periplasmic chaperone. Following its synthesis in the cytoplasm, it is translocated into the periplasm, the space between the inner and outer membranes of the bacterium. In the periplasm, CAf1M interacts with the newly synthesized Caf1 subunits, preventing their premature aggregation and facilitating their transport to the outer membrane for assembly by the Caf1A usher protein. The subcellular localization of CAf1M to the periplasm is essential for its function in the chaperone-usher pathway of F1 capsule biogenesis.

Data from structural studies indicate that in the absence of the Caf1 subunit, CAf1M predominantly exists as a tetramer in the periplasm. This tetramerization is thought to protect the chaperone molecules against proteolysis and involves the packing of subunit binding sequences into a hetero-sandwich structure.

Structural Elucidation and Conformational Dynamics of Caf1m Protein

Primary Amino Acid Sequence Analysis and Predicted Functional Motifs of CAf1M Protein

The primary amino acid sequence of a protein dictates its higher-order structure and function. For CAf1M, sequence analysis reveals features characteristic of periplasmic molecular chaperones involved in the chaperone/usher pathway. The mature this compound from Yersinia pestis strain KIM5 consists of 235 amino acids, with a theoretical molecular weight of approximately 26.33 KDa. ebi.ac.uk Its UniProt accession number is P26926. uniprot.org

Sequence analysis has identified key functional motifs within CAf1M. It contains sequence domains classified as bacterial pili assembly chaperone, PapD N-terminal domain, and PapD C-terminal domain. ebi.ac.uk These domains are indicative of its role in assisting the folding and assembly of pilin-like subunits. A characteristic structural feature of the subfamily to which Caf1M belongs is an extended variable sequence located between the F1 and G1 beta-strands. asm.org This accessory sequence, compared to homologous chaperones like PapD, is thought to form a strain-specific part of the binding pocket for surface organelle subunits and can decrease the depth of this pocket. nih.govoup.com Highly conserved arginine (R82) and aspartate (D93) residues, situated on the domain surface away from the putative subunit binding pocket, are suggested to interact directly with conserved regions of molecular usher proteins. nih.govoup.com

Primary sequence motifs are amino acid patterns found in similar proteins, and changes in these motifs can alter biological function. bitesizebio.com While general protein motif prediction tools exist bitesizebio.com, specific detailed findings on predicted functional motifs for CAf1M beyond the broad domain classifications and the accessory sequence between F1 and G1 beta-strands are primarily discussed in the context of structural studies and comparative analysis with homologs.

Oligomeric States and Quaternary Structure Formation of this compound (e.g., Tetramerization)

The oligomeric state of a protein, the assembly of multiple polypeptide chains into a functional complex, is crucial for its activity and regulation. refeyn.com Subunit-free CAf1M has been shown to exist predominantly as a tetramer. nih.gov This tetramerization is a novel self-capping mechanism that controls the aggregation of the chaperone in the periplasm. nih.gov

The formation of the CAf1M tetramer involves the contribution of each of the four molecules' subunit binding sequences, specifically the A1 and G1 strands. nih.gov These strands form an eight-stranded hetero-sandwich structure with a core rich in phenylalanine residues. nih.gov This self-assembly into a tetramer is dependent on the subunit binding motifs; deletions in these motifs completely abolish tetramer assembly. nih.gov The tetramerization provides protection to the chaperone molecules against enzymatic proteolysis. nih.gov

The dissociation constant (Kd) for the subunit-free CAf1M tetramer has been determined to be in the range of (2-30) x 10^-14 M^3 within the temperature interval of 12-37 degrees C. nih.gov

Higher-Order Structural Characterization of this compound: Insights from X-ray Crystallography and Computational Modeling

Understanding the three-dimensional structure of CAf1M at high resolution is essential for elucidating its mechanism of action. X-ray crystallography is a powerful technique for determining protein structures at atomic resolution. creative-biostructure.com Computational modeling, often used in conjunction with experimental data, also provides valuable insights into protein structure and dynamics. nih.govcebem-lat.org

Crystal structures of CAf1M have been determined, including the structure of the subunit-free tetramer and complexes with Caf1 subunits. The crystal structure of the CAf1M tetramer at 2.9 Å resolution revealed the hetero-sandwich structure formed by the A1 and G1 strands from each monomer. nih.gov

The crystal structure of the complex of the Caf1M chaperone with a mini-fiber of two Caf1 subunits (Caf1:Caf1), carrying specific mutations in the Gd donor strand, has been determined at 2.20 Å resolution (PDB entry 3dpb). ebi.ac.ukrcsb.org Another crystal structure, the ternary Caf1M:Caf1:Caf1 chaperone:subunit:subunit complex (PDB ID: 1P5U), has been solved at 1.99 Å resolution. sapub.orgrcsb.org These structures provide detailed views of the interaction interfaces between the chaperone and its subunits.

Computational modeling has been used to reconstruct the steric structure of CAf1M, often based on homology with known structures of related chaperones like PapD from Escherichia coli. nih.govoup.com These models have helped to predict the location and role of specific structural features, such as the accessory sequence between the F1 and G1 beta-strands and the exposed cysteine residues. nih.govoup.com Modeling of the Caf1M-Caf1 complex, based on the PapD-peptide structure, has also provided insights into the subunit binding site and the proximity of the disulfide bond to key residues involved in anchoring the subunit. nih.gov

Post-Translational Modifications and Their Structural Implications for this compound Function (e.g., Disulfide Bonds)

Post-translational modifications (PTMs) are chemical changes to proteins after translation that can significantly impact their structure, function, and interactions. biointron.comehu.es Disulfide bonds, formed between cysteine residues, are important PTMs that stabilize protein structure and can influence function. novelgenetech.comresearchgate.net

CAf1M possesses conserved cysteine residues located near the putative binding pocket. nih.gov These residues form a disulfide bond. nih.gov The presence of this disulfide bond is a characteristic structural feature of the Caf1M subfamily of periplasmic molecular chaperones. asm.orgnih.govoup.com

Comparative Structural Analysis of this compound with Homologous Chaperones

Comparative structural analysis with homologous proteins provides valuable insights into conserved features and variations that relate to functional specificity. CAf1M belongs to a superfamily of bacterial periplasmic chaperones, including PapD protein from Escherichia coli. nih.gov These chaperones share an immunoglobulin-like fold. nih.gov

The structure of E. coli PapD was one of the first structures solved for this chaperone superfamily and has served as a prototype for comparison. oup.com High-resolution crystal structures of representatives from different families of periplasmic chaperones, including CAf1M and PapD, have enabled detailed structural comparisons. oup.com

While sharing the common immunoglobulin-like fold, CAf1M and other chaperones in its subfamily (FGL chaperones) have characteristic structural features that distinguish them from other families (FGS chaperones), such as PapD. oup.com These features include the extended variable sequence between the F1 and G1 beta-strands and the presence of a disulfide bond connecting these strands, both of which are exposed to the solvent in the putative binding pocket. asm.orgnih.govoup.com These structural differences are thought to contribute to the chaperoning of different types of surface organelles; Caf1M is involved in the assembly of simpler compositions like the F1 capsule, while PapD assembles more complex pili structures. nih.govoup.com

Comparative analysis also extends to the interaction with subunits. The binding motifs of Caf1M and its subunit Caf1 are notably different from those in other chaperone-subunit pairs. slu.se Studies comparing the chaperone-bound and fiber conformations of subunits across different systems have revealed mechanisms of subunit-subunit interactions and the thermodynamic basis of fiber assembly, highlighting that the folding energy of the subunits, preserved by the chaperone, drives fiber formation. rcsb.orgoup.com

Table: Compound Names and PubChem CIDs

Compound NamePubChem CIDNotes
This compoundN/AA protein, typically identified by UniProt or PDB accession numbers.

Table: this compound Details (Based on UniProt P26926)

FeatureDetailSource
OrganismYersinia pestis ebi.ac.ukuniprot.org
UniProt AccessionP26926 ebi.ac.ukuniprot.org
Length258 amino acids (Canonical: 24-258, Coverage: 99%) ebi.ac.ukuniprot.org
Theoretical Weight~26.33 KDa ebi.ac.uk
Cellular ComponentPeriplasm / outer membrane-bounded periplasmic space uniprot.org
Sequence DomainsPili assembly chaperone, bacterial; PapD N-terminal; PapD C-terminal ebi.ac.uk
Structure DomainsImmunoglobulins ebi.ac.uk

Table: CAf1M Oligomeric State

Oligomeric State (Subunit-Free)Dissociation Constant (Kd)Temperature Range (°C)Source
Tetramer(2-30) x 10^-14 M^312-37 nih.gov

Table: CAf1M Crystal Structures

PDB IDDescriptionResolution (Å)Source Organism
3dpbComplex of Caf1M chaperone with mini-fiber of two Caf1 subunits (mutated)2.20Yersinia pestis
1p5uTernary Caf1M:Caf1:Caf1 chaperone:subunit:subunit complex1.99Yersinia pestis

Molecular Mechanisms of Caf1m Protein Function

CAf1M Protein's Role in Subunit Folding and Prevention of Aggregation

The primary function of CAf1M in the periplasm is to ensure the correct folding of the structural subunits, specifically the Caf1 protein, and to prevent their premature aggregation. nih.govncl.ac.uk Newly translocated Caf1 subunits are in an incompletely folded, metastable state. researchgate.net CAf1M binds to these subunits, aiding their periplasmic folding and preventing the formation of toxic aggregates. nih.govasm.org Studies have shown that coexpression of functional CAf1M significantly increases the amount of soluble Caf1 subunit in the periplasm, highlighting its role in enhancing solubility and preventing aggregation. nih.govnih.gov This is particularly evident when Caf1 is expressed as a fusion protein with other proteins, where CAf1M interaction enhances the solubility of the periplasmic chimera. nih.govasm.orgresearchgate.net The ability of CAf1M to promote folding and prevent aggregation is consistent with observations that cells expressing CAf1M together with the Caf1 precursor are more viable than those expressing the precursor alone. nih.gov CAf1M achieves this by capping the extensive hydrophobic surface of the activated Caf1 subunit, which would otherwise drive aggregation. nih.gov

Specificity and Kinetics of this compound-Subunit (Caf1) Interactions

The interaction between CAf1M and the Caf1 subunit is characterized by specificity and defined kinetics, crucial for the efficient assembly of the F1 antigen. nih.govreading.ac.uk This interaction is essential for the observed promotion of Caf1 solubilization and subsequent steps in the assembly pathway. nih.govasm.org Mutagenesis studies have been instrumental in understanding the determinants of this interaction. slu.sereading.ac.uk

Donor Strand Complementation in this compound-Caf1 Interaction

A key mechanism underlying the CAf1M-Caf1 interaction is donor strand complementation. asm.orgreading.ac.uk Caf1, like other structural subunits in the chaperone-usher pathway, possesses an incomplete immunoglobulin (Ig)-like fold, lacking the seventh beta-strand. nih.govncl.ac.uk This leaves a part of the hydrophobic core of the subunit exposed. nih.gov CAf1M complements this incomplete fold by inserting its G1 beta-strand into the hydrophobic groove of the Caf1 subunit, effectively completing the Ig fold of the subunit. nih.govresearchgate.net This interaction, which appears to occur at the inner membrane, is necessary for correct folding before the subunit is released from the inner membrane. nih.govasm.org While the basic principle is similar to that observed in other chaperone-subunit complexes like PapD-PapK, the CAf1M-Caf1 interaction is mediated by a particularly long, alternating hydrophobic extension to the chaperone's G1 beta-strand. nih.govasm.org

This compound Interaction with Outer Membrane Usher Proteins (e.g., Caf1A)

Following the formation of a stable chaperone-subunit complex in the periplasm, CAf1M is responsible for transporting the folded Caf1 subunit to the outer membrane usher protein, Caf1A. nih.govncl.ac.uk Caf1A is a 90.4-kDa outer membrane protein that, together with Caf1M, mediates the surface assembly of the F1 antigen. nih.govasm.org The interaction between the CAf1M-Caf1 complex and the Caf1A usher is a crucial step in the assembly and secretion pathway. asm.orgslu.se The usher acts as an assembly platform, recruiting the chaperone-subunit complexes from the periplasm. ncl.ac.uk Structural studies have revealed that the usher interacts almost exclusively with the chaperone within the chaperone-subunit complex. rcsb.org In the free chaperone, a pair of conserved proline residues at the beginning of the subunit-binding loop form a "proline lock" that blocks the usher-binding surface. rcsb.org Upon binding of the Caf1 subunit, this proline lock rotates away, allowing the CAf1M-Caf1 complex to bind to Caf1A. rcsb.org This mechanism represents an allosteric regulation ensuring selective targeting of the chaperone-subunit complex to the usher. slu.sercsb.org

Mechanistic Basis of this compound's Role in F1 Capsular Antigen Assembly and Secretion

The assembly and secretion of the F1 capsular antigen, a polymer of Caf1 subunits, is a complex process mediated by the CAf1M chaperone and the Caf1A usher. nih.govasm.orgmdpi.com After CAf1M delivers the folded Caf1 subunit to the Caf1A usher, the usher facilitates the polymerization of Caf1 subunits and their translocation to the cell surface. ncl.ac.ukrsc.org The polymerization process involves a donor strand exchange (DSE) mechanism at the usher. slu.sersc.org The N-terminal donor strand of an incoming Caf1 subunit displaces the G1 strand of the CAf1M chaperone from the previously assembled Caf1 subunit at the growing polymer chain. rsc.org This completes the Ig-fold of the growing chain's terminal subunit and adds the new subunit to the polymer. reading.ac.ukrsc.org The energy released from the completion of the subunit's folding, driven by the switch from the chaperone-bound state to the fiber-inserted state, is thought to help drive fiber formation. slu.seresearchgate.netresearchgate.net While the usher is required for the assembly of the F1 capsule on the bacterial surface, studies in recombinant E. coli suggest that it may not be strictly required for the secretion of Caf1 subunits to the extracellular medium, although its absence can lead to periplasmic accumulation and potential non-specific release. asm.org The CAf1M chaperone plays a critical role throughout this process, from initial folding and preventing aggregation in the periplasm to delivering the subunit to the usher for assembly and secretion. nih.govncl.ac.uk

Caf1m Protein in Bacterial Physiology and Virulence

CAf1M Protein's Contribution to Surface Organelle Biogenesis in Yersinia pestis

The F1 capsule of Yersinia pestis is a surface organelle composed of linear polymers of the Caf1 protein subunit. The assembly of these polymers on the bacterial cell surface is facilitated by a cognate periplasmic chaperone, CAf1M, and an outer membrane usher, Caf1A researchgate.netmdpi.comasm.orgresearchgate.netresearchgate.net. This process is a classic example of the chaperone-usher pathway utilized by Gram-negative bacteria for the biogenesis of surface structures like pili and fimbriae asm.orgslu.se.

Within this pathway, the Caf1 protein subunits are translocated from the cytoplasm into the periplasm nih.gov. In the periplasm, the CAf1M chaperone interacts with the nascent Caf1 subunits, preventing their premature aggregation and facilitating their proper folding researchgate.netresearchgate.netslu.senih.govnih.gov. CAf1M is characterized by an extended variable sequence, known as FGL, located between its F1 and G1 β-strands, a feature that distinguishes it from chaperones involved in the assembly of more complex pili nih.govoup.comdntb.gov.ua. This interaction between CAf1M and the Caf1 subunit is crucial for stabilizing an assembly-competent intermediate researchgate.netresearchgate.netdntb.gov.ua.

Following the formation of the Caf1M-Caf1 chaperone-subunit complex, this complex is targeted to the outer membrane usher protein, Caf1A researchgate.netresearchgate.net. Caf1A then mediates the polymerization of the Caf1 subunits and their translocation to the bacterial surface, where they assemble into the F1 capsule structure researchgate.netasm.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov. Structural studies have revealed that the assembly process involves donor-strand exchange, where the N-terminus of an incoming Caf1 subunit displaces the chaperone's G1 β-strand to form stable subunit-subunit interactions researchgate.net. The Caf1A usher is essential for the assembly and secretion of the F1 capsule on the bacterial surface asm.org.

The expression of the caf operon, which includes the genes encoding Caf1, CAf1M, and Caf1A, is tightly regulated and is induced at 37°C, the temperature encountered in the mammalian host researchgate.netmdpi.comasm.orgresearchgate.netnih.govoup.comasm.orgcaister.comresearchgate.net. This temperature-dependent expression ensures that the F1 capsule is produced primarily during infection in mammals, where it plays a significant role in virulence researchgate.netmdpi.comnih.govoup.comasm.org.

Functional Consequences of this compound Dysregulation or Mutation in Bacterial Models

The functional integrity of the this compound is critical for the proper biogenesis of the F1 capsule, and any dysregulation or mutation in the caf1M gene can lead to significant phenotypic consequences in Yersinia pestis.

Studies involving the deletion or mutation of the caf1M gene have demonstrated that CAf1M is essential for the surface expression of the F1 antigen researchgate.netnih.gov. An in-frame deletion of the caf1M gene in Y. pestis resulted in the inability to express the F1 polymer on the bacterial surface, with only minute amounts of F1 protein detected researchgate.netnih.gov. This highlights the indispensable role of CAf1M as a chaperone in guiding Caf1 subunits to the outer membrane for assembly.

The absence or reduction of the F1 capsule due to caf1M dysregulation or mutation has direct implications for the bacterium's interaction with the host immune system. The F1 capsule is known to confer antiphagocytic ability, protecting Y. pestis from engulfment by phagocytic cells like macrophages researchgate.netasm.orgresearchgate.netnih.govnih.govoup.comnih.gov. Consequently, caf1M mutant strains, lacking a functional F1 capsule, show a reduced ability to prevent uptake by macrophages researchgate.netnih.gov. This indicates that the F1 capsule, facilitated by CAf1M, acts in concert with other virulence factors, such as the Type III secretion system (T3SS), to enhance resistance to phagocytosis researchgate.netnih.gov.

Furthermore, F1-negative Y. pestis strains, resulting from defects in the caf operon which includes caf1M, exhibit a more pronounced autoaggregative phenotype both in vitro and in vivo asm.org. This increased aggregation can lead to a higher degree of sequestration in organs like the spleen, potentially impacting the dissemination of the bacteria within the host asm.org.

Research has also identified specific mutations in the caf1M gene in certain phylogroups of Y. pestis. For instance, a nonsynonymous substitution (G29A, resulting in a Glycine to Glutamic acid change at position 10) in the nucleotide sequence of caf1M was found in 2.MED4 strains compared to other phylogenetic groups scienceopen.com. While the precise functional impact of this specific mutation requires further detailed investigation, it suggests potential variations in CAf1M function or regulation among different Y. pestis lineages.

Overexpression of the caf operon, including caf1M, has been shown to have detrimental effects on bacterial growth rate and virulence in heterologous systems like Salmonella enterica serovar Typhimurium and even in Y. pestis itself researchgate.net. This suggests that the expression and activity of CAf1M and the entire F1 capsule assembly system must be tightly regulated to balance the protective benefits of the capsule with potential negative impacts on bacterial physiology researchgate.net.

Role of this compound in Yersinia pestis Adaptation and Survival within its Niche

The this compound, by enabling the production of the F1 capsule, plays a significant role in the adaptation and survival of Yersinia pestis within its complex life cycle, which involves both a flea vector and a mammalian host.

The F1 capsule is a key virulence factor that enhances Y. pestis's ability to survive within the mammalian host by providing protection against the host immune system, particularly by inhibiting phagocytosis researchgate.netasm.orgresearchgate.netnih.govnih.govoup.comnih.gov. This antiphagocytic activity is crucial for the bacterium to establish a successful infection and multiply extracellularly nih.govnih.gov. The temperature-dependent expression of the caf operon, facilitated by the regulator Caf1R, ensures that the F1 capsule is produced at the mammalian host temperature of 37°C, precisely when this immune evasion mechanism is most critical researchgate.netmdpi.comasm.orgresearchgate.netnih.govoup.comasm.orgcaister.comresearchgate.net.

Beyond immune evasion in the mammalian host, the F1 capsule also contributes to the transmission of Y. pestis back to the flea vector. Studies have shown that the F1 capsule enhances the production of high bacteremia levels in the mammalian host at the terminal stage of plague asm.org. These high bacterial loads in the blood are essential for efficiently infecting fleas that feed on the moribund host asm.org. F1-negative Y. pestis mutants, unable to produce the capsule due to defects in the caf operon, often exhibit lower levels of bacteremia, which can impair the development of a transmissible infection in the flea asm.org. This suggests that the F1 capsule, through its role in promoting high bacterial numbers in the blood, is important for completing the flea-borne transmission cycle asm.org.

The tight regulation of the caf operon's expression is also a critical aspect of Y. pestis's adaptation. While high-level expression of F1 is beneficial in the mammalian host, uncontrolled overexpression can be detrimental researchgate.net. This highlights the evolutionary fine-tuning of the regulatory mechanisms governing CAf1M and F1 capsule production, ensuring that this virulence factor is deployed strategically to optimize bacterial survival and transmission within its specific ecological niches.

Advanced Methodological Approaches in Caf1m Protein Research

Recombinant Expression and Purification Strategies for CAf1M Protein

Recombinant expression in Escherichia coli is a widely used strategy for obtaining sufficient quantities of this compound and its complexes for detailed study. The caf operon, encoding the F1 antigen (Caf1), the Caf1M chaperone, the Caf1A usher, and the Caf1R regulator, has been cloned and expressed in E. coli oup.com. This allows for the production of recombinant Caf1M (rCaf1M), often in the periplasmic space of E. coli cells, mimicking its native localization in Y. pestis oup.comasm.orgnih.govmdpi.com.

Expression systems are designed to produce either the mature this compound or complexes, such as the Caf1M-Caf1 chaperone-subunit complex nih.govslu.se. To facilitate purification, tags like the signal peptide of Caf1 or OmpA can be used for periplasmic targeting, and affinity tags might be incorporated, although specific details on affinity tags for routine Caf1M purification are less prominent in the provided snippets compared to the use of chromatographic methods nih.govmdpi.commdpi.com.

Purification of recombinant Caf1M and its complexes typically involves isolating the periplasmic fraction from E. coli cells, often through methods like osmotic shock asm.orgresearchgate.net. Subsequent purification steps commonly employ various chromatographic techniques. Ion-exchange chromatography, such as MonoQ or MonoS, has been successfully used to purify Caf1M asm.org. Size exclusion chromatography, like Superose 12 H/R, is also applied to further purify Caf1M and to analyze the formation and size of Caf1M-containing complexes asm.orgresearchgate.net. These methods allow for the isolation of highly pure protein samples necessary for structural and functional characterization oup.comnih.gov.

Biophysical and Biochemical Techniques for Characterizing this compound Activity and Stability

A variety of biophysical and biochemical techniques are employed to characterize the activity, stability, and interactions of the this compound. These methods provide insights into its folding, conformational changes, and its role in chaperoning the Caf1 subunit.

Scanning microcalorimetry and differential scanning calorimetry (DSC) have been used to study the thermal stability and cooperative unfolding of Caf1M. These studies can reveal the melting temperatures (T_m) of the protein and its individual domains, providing information about their thermodynamic stability nih.govresearchgate.netresearchgate.net. For instance, studies on Caf1M have shown cooperative thermal transitions, and modifications like the replacement of a disulfide bond can affect the melting behavior researchgate.netresearchgate.netresearchgate.net.

TechniqueApplication to CAf1MKey Findings (Examples)Source(s)
Scanning Microcalorimetry/DSCStudying thermal unfolding and stability of Caf1M and its domains.Revealed cooperative unfolding transitions and effects of modifications on stability. nih.govresearchgate.netresearchgate.netresearchgate.net
Fluorescence SpectroscopyInvestigating conformational changes and interactions.Used in studies of protein structure and dynamics. researchgate.netresearchgate.net
Limited ProteolysisProbing protein structure and identifying stable domains.Used to analyze the domain structure of Caf1M. researchgate.netresearchgate.net
Circular Dichroism (CD)Analyzing secondary structure content and monitoring thermal denaturation.Demonstrated the heat denaturation of Caf1M within a specific temperature range. researchgate.netresearchgate.netresearchgate.net
Gel Filtration ChromatographyAssessing protein size, oligomeric state, and complex formation.Used to identify and analyze Caf1M-Caf1 complexes and Caf1 multimers. asm.orgresearchgate.net
Nondenaturing PAGEAnalyzing protein complexes and oligomeric states under native conditions.Confirmed the formation of high molecular weight Caf1 multimers in the presence of functional chaperone. researchgate.net

Fluorescence spectroscopy is another technique used to study the conformational state of Caf1M and its interactions researchgate.netresearchgate.net. Limited proteolysis can be applied to probe the structural integrity and identify stable domains within the protein researchgate.netresearchgate.net. Circular dichroism (CD) spectroscopy is valuable for analyzing the secondary structure content of Caf1M and monitoring changes upon thermal denaturation or interaction with other molecules researchgate.netresearchgate.netresearchgate.net. CD data has shown that heat denaturation of Caf1M occurs within a specific temperature range researchgate.net.

Biochemical assays are also crucial for assessing the activity of Caf1M, particularly its ability to chaperone the Caf1 subunit and facilitate its folding and assembly. While specific assay details are not extensively provided in the snippets, the functional characterization often involves analyzing the formation and stability of the Caf1M-Caf1 complex and the subsequent polymerization of Caf1 subunits asm.orgresearchgate.netnih.govnih.gov. Techniques like gel filtration chromatography and nondenaturing PAGE are used to visualize and quantify these complexes and polymers researchgate.net.

Studies have also investigated the effect of factors like disulfide bonds on Caf1M structure and function using biochemical methods. Reduction and alkylation of cysteine residues in Caf1M have been shown to affect the dissociation constant of the Caf1M-Caf1 complex, indicating the importance of the disulfide bond for efficient chaperone-subunit interaction asm.org.

Protein Engineering and Mutagenesis for Functional Dissection of this compound

Mutagenesis studies have been performed on both the Caf1M chaperone and the Caf1 subunit to understand their interaction and the mechanism of fimbrial assembly researchgate.netnih.govnih.govasm.orgslu.sencl.ac.ukdntb.gov.ua. This includes the creation of point mutations and deletion mutants targeting specific motifs or loops believed to be involved in subunit binding or chaperone function asm.orgresearchgate.netnih.govnih.gov. For example, mutations in the binding motifs of Caf1M have been analyzed for their effects on the kinetics and affinity of Caf1M-Caf1 interactions nih.gov.

Studies have also investigated the role of conserved residues, such as cysteine residues involved in disulfide bond formation, through mutagenesis asm.orgresearchgate.netresearchgate.netncl.ac.uk. Replacing these cysteines can reveal their importance for in vivo folding and chaperone efficiency asm.orgresearchgate.net. Furthermore, protein engineering approaches have aimed to rationally design Caf1M variants with altered chaperone properties, such as improved speed or affinity for the Caf1 subunit nih.gov. These studies provide crucial insights into the molecular determinants of chaperone function and the donor strand complementation mechanism nih.govnih.govasm.org.

Computational Modeling and Simulation of this compound Dynamics and Interactions

Computational modeling and simulation techniques complement experimental approaches by providing theoretical insights into the structure, dynamics, and interactions of the this compound. These methods can range from homology modeling to more complex molecular dynamics simulations.

As mentioned earlier, homology modeling has been extensively used to predict the three-dimensional structure of Caf1M based on its sequence similarity to chaperones with known structures, such as PapD sapub.orgoup.comnih.govoup.comasm.org. These models have been valuable for generating hypotheses about Caf1M structure and function and guiding experimental studies nih.govoup.com.

Computational methods are also applied to analyze protein-protein interactions, including predicting interaction sites and assessing the stability of complexes sapub.org. For example, computational modeling has been used to study the dimerization of subunits and their interaction with chaperones in chaperone-usher systems, often using the Caf1M-Caf1 complex structure as a template sapub.org.

While detailed molecular dynamics simulations specifically focused on the conformational dynamics of isolated Caf1M or its complex are not explicitly described in the provided snippets, such simulations can provide valuable information about protein flexibility, the dynamics of binding pockets, and the energy landscape of interactions mdpi.comslu.seslu.seportlandpress.com. Computational approaches are increasingly integrated with experimental data to build a comprehensive understanding of protein behavior mdpi.comslu.seresearchgate.netslu.seportlandpress.comresearchgate.net.

Evolutionary Landscape and Comparative Biology of Caf1m Protein

Phylogenetics and Evolutionary Conservation of CAf1M Protein Family Members

CAf1M is recognized as the prototypic member of the FGL (F1-G1 long) subfamily of periplasmic chaperones. mdpi.com This subfamily is distinguished from the FGS (F1-G1 short) subfamily, exemplified by the Escherichia coli chaperone PapD, primarily by the length of the loop connecting the F1 and G1 beta-strands. uniprot.orgdntb.gov.uaembopress.orgoup.comnih.gov The FGL subfamily is characterized by an extended and variable sequence in this region. uniprot.orgdntb.gov.ua

Phylogenetic analyses of chaperone proteins within the classical chaperone-usher pathway suggest a division into several clades. embopress.orgnih.gov Members of the FGL chaperone subfamily, including CAf1M, MyfB, PsaB, CS3-1, AggD, AfaB, NfaE, SefB, and CssC, appear to share a common ancestor, forming a monophyletic group often referred to as the γ3 clade. embopress.orgnih.govplos.org In contrast, the FGS chaperone subfamily is more diverse and is distributed among several distinct clades (β-, γ1-, γ2-, γ4-, κ-, and π-fimbriae). nih.govplos.org

Conservation within the CAf1M-like subfamily extends beyond the FGL loop. A characteristic feature is the presence of two conserved cysteine residues located near the putative subunit binding pocket, which form a disulfide bond. researchgate.net This disulfide bond is crucial for the proper folding of CAf1M in vivo and for its ability to bind the Caf1 subunit effectively. mdpi.comresearchgate.net The importance of this disulfide bond for the orchestration of the binding site and subunit interaction is likely a common feature among chaperones in this subfamily. researchgate.net Furthermore, members of the FGL family typically possess a longer N-terminal sequence preceding a conserved arginine residue compared to PapD-like chaperones. oup.com

Functional and Structural Divergence within the this compound Subfamily

Another aspect of functional divergence lies in the specific interaction mechanisms with their respective subunits. Although both FGL and FGS chaperones utilize the principle of donor strand complementation, a unique feature of the CAf1M subfamily appears to be a high-affinity capping mechanism involving an extended hydrophobic surface on the single subunits they assemble. dntb.gov.ua This contrasts with the interactions observed in FGS systems like the PapD-PapK complex. Structural studies of the CAf1M-Caf1 complex and subsequent Caf1-Caf1 interactions during fiber assembly demonstrate that the transition involves a donor strand exchange pathway initiated at a specific pocket within the Caf1 subunit. pdbj.orgnih.gov

Furthermore, the free form of CAf1M exists predominantly as a tetramer. researchgate.net The crystal structure of this tetramer reveals that the subunit binding sequences from each molecule contribute to forming a hetero-sandwich with a hydrophobic core. researchgate.net This tetramerization is proposed as a novel mechanism to prevent unspecific aggregation of the free chaperone, showcasing a structural adaptation related to its function.

Homologous Chaperone Systems in Other Gram-Negative Bacteria

The chaperone-usher pathway is a widespread mechanism in Gram-negative bacteria for the assembly and secretion of diverse adhesive organelles, including fimbriae and pili. mdpi.comnih.govpdbj.orgasm.orgrcsb.org These systems are found in numerous genera, particularly within the Enterobacteriaceae family, but also in other groups like Bordetella, Hemophilus, Pseudomonas, and Acinetobacter. nih.gov

Homologous chaperone systems exist across these bacteria, with variations reflecting the specific surface structures they assemble. The PapD chaperone of uropathogenic Escherichia coli is a well-characterized example of an FGS chaperone involved in the biogenesis of P pili. mdpi.com Studies on PapD have been instrumental in understanding the general principles of the CU pathway, including donor strand complementation and the role of the usher in polymerization and secretion. mdpi.comasm.orgrcsb.org

While the classical CU pathway is well-established, some Gram-negative bacteria utilize alternate chaperone pathways (ACPs) for fimbrial assembly, such as the CFA/I fimbriae in enterotoxigenic E. coli. dntb.gov.ua The chaperones in ACPs may show low sequence similarity to those in the classical CU pathway, highlighting further evolutionary divergence in the mechanisms of fimbrial biogenesis. dntb.gov.ua

Comparative studies, including the identification of a Caf-related CU locus in commensal E. coli SE11, with its usher protein sharing significant identity with the Y. pestis Caf1A usher, provide valuable insights into the phylogenetic relationships and potential functional similarities or differences between systems in different bacterial species. researchgate.net Research utilizing recombinant E. coli strains expressing the caf operon from Y. pestis has also been crucial in dissecting the molecular mechanisms of CAf1M activity and F1 capsule assembly, demonstrating the functional conservation of the core machinery across species despite evolutionary divergence in specific components and assembled structures. uniprot.orgdntb.gov.ua

Emerging Research Directions and Future Prospects for Caf1m Protein

Identification of Novel Regulatory Pathways Modulating CAf1M Protein Function

The primary function of the this compound is as a periplasmic chaperone in the chaperone/usher (CU) pathway, essential for the assembly of the F1 antigen capsule in Yersinia pestis. nih.govasm.org Current understanding points to its regulation being intrinsically linked to the expression of the caf operon, which is temperature-regulated and controlled by the transcriptional activator Caf1R. nih.gov However, emerging research is beginning to explore more nuanced regulatory mechanisms that may modulate CAf1M's function post-translationally or through interactions with other cellular systems.

Future investigations are likely to focus on identifying novel signaling cascades or environmental cues, beyond temperature, that could influence CAf1M activity. This could involve exploring the role of post-translational modifications on CAf1M, which may alter its stability, substrate affinity, or interaction with the Caf1A usher. Additionally, the potential for allosteric regulation of CAf1M by small molecules or other proteins within the crowded periplasmic space presents an exciting avenue for research. Understanding these pathways could reveal new ways in which Yersinia pestis fine-tunes capsule production in response to specific host environments.

A key area of investigation will be the interplay between CAf1M and other protein quality control systems in the periplasm. For instance, the disulfide isomerase DsbA has been shown to be essential for CAf1M activity, suggesting a reliance on the cellular machinery for maintaining proper protein folding. nih.gov Further research may uncover a broader network of interactions with periplasmic proteases and other chaperones that modulate the availability and functional state of CAf1M.

Elucidation of Undiscovered Interacting Partners and Associated Networks of this compound

The known interacting partners of CAf1M are central to its function within the CU pathway. The primary interactions are with the Caf1 subunit protein, which it shepherds across the periplasm, and the Caf1A usher protein in the outer membrane, to which it delivers the subunit for polymerization. nih.govpdbj.org The interaction between CAf1M and the Caf1 subunit is critical for preventing the subunit's degradation by proteases and for maintaining it in a polymerization-competent conformation. nih.govuniprot.org

While the core interactions of the CU pathway are well-characterized, the broader interactome of CAf1M within the bacterial cell remains largely unexplored. Future research will likely employ high-throughput screening techniques, such as co-immunoprecipitation coupled with mass spectrometry, to identify novel, potentially transient, interacting partners. These could include other periplasmic proteins, components of the inner membrane secretion machinery, or even host factors during infection.

Table 1: Known and Potential Interacting Partners of this compound

Interacting PartnerRoleEvidence
Caf1 subunitPrimary substrate of the chaperoneWell-established; essential for F1 antigen capsule formation nih.govuniprot.org
Caf1A usherOuter membrane protein for subunit polymerizationWell-established; part of the chaperone/usher pathway nih.govpdbj.org
DsbAPeriplasmic disulfide isomeraseEssential for CAf1M functional activity nih.gov
Periplasmic proteasesPotential off-target interactorsCAf1M protects the Caf1 subunit from degradation by these enzymes nih.gov
Host cell proteinsHypotheticalPotential for interaction during infection to modulate immune response

Rational Design and Engineering of this compound for Biotechnological Applications (e.g., Heterologous Protein Secretion)

The chaperone/usher pathway, with CAf1M as a key component, has shown significant promise as a platform for the secretion of heterologous proteins in gram-negative bacteria like Escherichia coli. nih.govnih.gov This system can be harnessed to transport a wide range of proteins to the periplasm or the cell surface.

The rational design and engineering of CAf1M and its corresponding subunit, Caf1, are central to these biotechnological applications. By creating fusion proteins where a target protein is linked to the Caf1 subunit, the CAf1M chaperone can recognize and transport the entire chimera. nih.gov Co-expression of the fusion protein with CAf1M has been shown to significantly increase the solubility and periplasmic accumulation of the target protein. nih.govnih.gov

One of the key advantages of this system is its ability to handle large and complex heterologous proteins. Studies have successfully demonstrated the secretion of human proteins such as interleukin-1β (hIL-1β), hIL-1β receptor antagonist, and human granulocyte-macrophage colony-stimulating factor (hGM-CSF) using this pathway. nih.govnih.gov The interaction with CAf1M appears to facilitate the proper folding of the fused heterologous protein domain. nih.gov

Future engineering efforts are likely to focus on optimizing the efficiency of this secretion system. This could involve modifying the binding affinity of CAf1M for the Caf1 subunit to better accommodate different fusion partners or engineering the Caf1A usher to improve the surface display of the target protein. Furthermore, the modular nature of the Caf1 polymer itself offers opportunities for creating multifunctional biomaterials by co-expressing different engineered Caf1 subunits. nih.gov

Addressing Methodological and Theoretical Challenges in this compound Research

Research on the this compound, while advancing, faces several methodological and theoretical challenges. A significant hurdle is the study of protein-protein interactions within the dynamic and complex environment of the bacterial periplasm. Characterizing the transient interactions between CAf1M and its partners in vivo remains a difficult task.

From a methodological standpoint, obtaining high-resolution structural information of the entire chaperone-subunit-usher complex remains a challenge. While structures of individual components and sub-complexes exist, capturing the full assembly in action is technically demanding. Furthermore, visualizing the thin Caf1 polymer by techniques like transmission electron microscopy can be challenging. rsc.org

Theoretically, a deeper understanding of the energetics and kinetics of the donor-strand exchange mechanism, which underlies the transfer of the Caf1 subunit from the chaperone to the growing polymer, is needed. slu.se Computational modeling and simulation can provide valuable insights, but these models need to be validated with experimental data, which can be difficult to obtain.

Another challenge lies in the recombinant production of CAf1M and its partners in sufficient quantities for detailed biochemical and biophysical studies. While methods have been developed and improved, optimizing expression and purification protocols is an ongoing effort. rsc.org Addressing these challenges will require a multidisciplinary approach, combining advanced techniques in structural biology, molecular biology, and computational science to fully elucidate the function and potential of the this compound.

Q & A

Q. What experimental approaches are recommended to confirm CAf1M’s role in Caf1 subunit assembly and secretion?

To investigate CAf1M’s role, employ co-immunoprecipitation (Co-IP) or pull-down assays to validate its interaction with Caf1 subunits. Use bacterial periplasmic extraction protocols to isolate CAf1M–Caf1 complexes, followed by SDS-PAGE and Western blotting with anti-Caf1M antibodies . For functional validation, knock out the caf1M gene and assess defects in Caf1 polymerization using transmission electron microscopy (TEM) or capsule staining assays. Refer to protocols for donor strand exchange (DSE) assays to monitor subunit transfer to the Caf1A usher .

Q. How can researchers determine the affinity of CAf1M–Caf1 interactions?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are ideal for quantifying binding kinetics. Prepare purified CAf1M and Caf1 proteins, ensuring proper folding via circular dichroism (CD) spectroscopy. For SPR, immobilize CAf1M on a sensor chip and inject Caf1 at varying concentrations. ITC can directly measure thermodynamic parameters like ΔG and ΔH .

Q. What methods are suitable for detecting CAf1M expression levels in Yersinia pestis under stress conditions?

Use quantitative reverse transcription PCR (qRT-PCR) with primers targeting caf1M to measure transcriptional changes. For protein-level analysis, perform Western blotting on periplasmic extracts using anti-Caf1M antibodies. Combine with proteomic approaches like LC-MS/MS to identify post-translational modifications .

Advanced Research Questions

Q. How do specific residues in CAf1M’s hydrophobic interface contribute to Caf1 binding and F1 capsule assembly?

Site-directed mutagenesis of residues (e.g., Val-126, Val-128, Arg-20) can reveal their roles. Generate CAf1M mutants via PCR-based mutagenesis and assess binding affinity using SPR or ITC. Structural analysis via X-ray crystallography or cryo-EM of wild-type vs. mutant CAf1M–Caf1 complexes can pinpoint conformational changes. Mutating Arg-20 to Ser reduces binding by >90%, highlighting its role in stabilizing the complex .

Q. What strategies resolve contradictions in reported CAf1M–Caf1 binding affinities across studies?

Discrepancies may arise from differences in protein purification (e.g., denaturation/refolding steps) or assay conditions (pH, ionic strength). Standardize protocols using periplasmic extraction without denaturing agents. Validate folding via CD spectroscopy or limited proteolysis. Use orthogonal methods (SPR + ITC) to cross-verify results .

Q. How can researchers assess CAf1M’s structural homology to small heat shock proteins (sHSPs)?

Perform sequence alignment (e.g., Clustal Omega) to identify conserved regions between CAf1M and sHSPs like IbpB. Use homology modeling (e.g., SWISS-MODEL) based on the immunoglobulin-like fold of PapD (a structural homolog). Validate predictions via small-angle X-ray scattering (SAXS) or NMR spectroscopy .

Methodological Notes

  • For structural studies: Use E. coli overexpression systems with codon-optimized caf1M to enhance soluble protein yield. Include 1 mM DTT in buffers to preserve disulfide bonds critical for CAf1M stability .
  • For functional assays: Mimic periplasmic conditions (pH 6.5–7.0, 150 mM NaCl) to maintain protein activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.